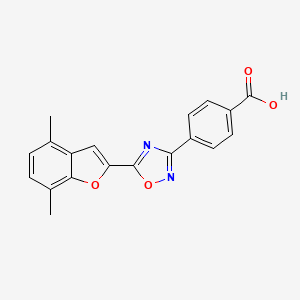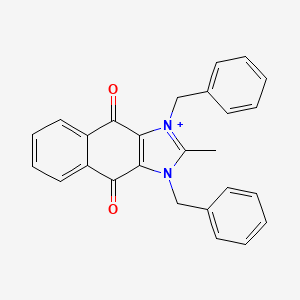
CPR005231
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPR005231 is an inhibitor of death-associated protein kinase 1 (DAPK1). It also inhibits VEGF-receptor 2 and tyrosine-protein kinase SRC.
Wissenschaftliche Forschungsanwendungen
1. Hyperventilation in CPR
Research reveals that professional rescuers often hyperventilate patients during CPR, which can significantly decrease coronary perfusion pressures and survival rates. This emphasizes the need for better education of CPR providers to reduce these deadly consequences (Aufderheide & Lurie, 2004).
2. CPR Research Priorities
An international conference identified knowledge gaps and research priorities in CPR, emphasizing the need for more focus on the quality of CPR and interventions that could improve survival rates (Gazmuri et al., 2007).
3. Pathophysiology and Therapeutic Potentials
Exploration of pathophysiological limits and therapeutic potentials in CPR has led to the recommendation of simultaneous research at cellular, organ, and organism levels, as well as development of etiology-specific treatments (Safar, 1988).
4. Retention of CPR Skills
Research indicates that retention of CPR skills and knowledge quickly deteriorates if not used or updated regularly, supporting the importance of regular CPR refresher courses (Broomfield, 2008).
5. Change Process Research in Psychotherapy
Change process research (CPR) in psychotherapy focuses on how change occurs and is a necessary complement to other forms of efficacy research, highlighting the need for systematic methodological pluralism (Elliott, 2010).
6. Controversial Topics in CPR Research
CPR and ECC are young fields with limited high-level evidence. The need for increased emphasis on the quality of CPR, particularly the quality and number of chest compressions, has been highlighted (Nolan et al., 2005).
7. Overview of CPR Guidelines
The 2010 American Heart Association Guidelines for CPR emphasize the need for early and effective CPR, integrating resuscitation science with real-world practice to improve CPR outcomes (Travers et al., 2010).
Eigenschaften
Molekularformel |
C24H25N5O3 |
|---|---|
Molekulargewicht |
431.5 |
IUPAC-Name |
N-(2-(Dimethylamino)ethyl)-3-(6-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-b]pyridazin-3-yl)benzamide |
InChI |
InChI=1S/C24H25N5O3/c1-28(2)12-11-25-24(31)18-6-4-5-17(13-18)20-15-26-23-10-8-19(27-29(20)23)16-7-9-21(30)22(14-16)32-3/h4-10,13-15,30H,11-12H2,1-3H3,(H,25,31) |
InChI-Schlüssel |
ALWZBBYENDJVJY-UHFFFAOYSA-N |
SMILES |
O=C(NCCN(C)C)C1=CC=CC(C2=CN=C3C=CC(C4=CC=C(O)C(OC)=C4)=NN32)=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BDBM-150751; BDBM 150751; BDBM150751; CPR 005231; CPR-005231; CPR005231 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-[3-(Dimethylamino)propylamino]-12-(furan-3-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B1192429.png)

![3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B1192434.png)

![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)